molecular formula C14H17NO3 B3081934 tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate CAS No. 1116358-96-3

tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

Cat. No.: B3081934
CAS No.: 1116358-96-3
M. Wt: 247.29 g/mol
InChI Key: NLSKWRYIEWXZBE-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C14H17NO3 and a molecular weight of 247.30 g/mol, features a fused indanone core structure functionalized with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a crucial and widely used protective moiety in synthetic chemistry, particularly for amines, allowing for the stepwise construction of more complex molecules . The specific molecular structure, accessible via its SMILES notation CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CC2, provides researchers with a versatile scaffold for further chemical exploration and derivatization . While detailed application data is limited in the public domain, its structural profile suggests potential as a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound to advance projects in hit-to-lead optimization, chemical biology, and method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxo-2,3-dihydroinden-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-5-6-11-9(8-10)4-7-12(11)16/h5-6,8H,4,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSKWRYIEWXZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116358-96-3
Record name tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

(a) N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
  • Molecular Formula: C₁₁H₁₁NO₂
  • Key Difference : Replaces the Boc group with an acetamide moiety.
  • Applications: Acts as a precursor in the synthesis of cyanosilylated intermediates (e.g., N-(1-cyano-1-(trimethylsilyloxy)-2,3-dihydro-1H-inden-5-yl)acetamide) under ZnI₂ catalysis .
  • Reactivity : The absence of the Boc group simplifies downstream deprotection but limits versatility in amine protection strategies .
(b) tert-Butyl N-[(1-Oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
  • Molecular Formula: C₁₅H₁₉NO₃
  • Key Difference: Incorporates a methylene spacer between the indenone core and the Boc group.
  • Impact: Increases molecular weight (261.32 g/mol vs.

Substituent Variations on the Indenone Ring

(a) tert-Butyl N-(1-Amino-2,3-dihydro-1H-inden-5-yl)carbamate
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Key Difference : Substitutes the ketone (oxo) group at the 1-position with an amine.
  • Functional Role: The amino group enables conjugation with electrophiles (e.g., sulfonamides or acrylamides), expanding utility in peptide mimetics .
(b) tert-Butyl (5-(tert-Butyl)-2-oxoindolin-3-yl)carbamate
  • Molecular Formula : C₁₇H₂₄N₂O₃
  • Key Difference: Introduces a tert-butyl group at the 5-position of the indenone ring.
  • Effect : Enhances hydrophobicity and steric bulk, which may improve metabolic stability in drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application Reference
tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate C₁₄H₁₇NO₃ 247.28 Boc-protected amine Intermediate for kinase inhibitors
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide C₁₁H₁₁NO₂ 189.21 Acetamide Precursor for cyanosilylation
tert-Butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate C₁₅H₁₉NO₃ 261.32 Boc with methyl spacer Steric modulation in drug design
tert-Butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate C₁₄H₂₀N₂O₂ 262.35 Amine substitution Peptide mimetics

Biological Activity

Chemical Identity
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is a synthetic compound with the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of 233.31 g/mol. Its CAS number is 1116358-96-3, and it is classified as a carbamate derivative, which is significant in various biological and medicinal chemistry applications .

Synthesis
The compound is synthesized through the reaction of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with tert-butyl carbamate, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activities, potentially influencing various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound can inhibit proteases, preventing substrate access and subsequent catalysis.
  • Receptor Interaction: It may interact with receptor proteins, affecting signal transduction pathways that regulate cellular functions .

Biological Effects

Research indicates that this compound exhibits a range of biological effects:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth in certain cancer models by inducing apoptosis through specific signaling cascades.
  • Enzyme Modulation: It has been noted to affect the activity of kinases and other critical enzymes involved in cellular metabolism and signaling .
  • Gene Expression Regulation: The compound can alter gene expression related to cell cycle regulation, impacting cell proliferation and survival .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

  • Low Doses: Beneficial effects such as tumor growth inhibition.
  • High Doses: Potentially toxic effects including hepatotoxicity and nephrotoxicity have been observed in animal models .

Scientific Research

The compound serves as a valuable tool in biochemical research, particularly for studying enzyme interactions and protein modifications. It is also explored for its potential therapeutic applications in drug development due to its unique structural properties.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in both academic research and commercial applications .

Case Study 1: Antitumor Activity

A study investigated the effect of this compound on various cancer cell lines. Results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Modulation

In another study focusing on enzyme interactions, the compound was found to inhibit serine proteases effectively. This inhibition was characterized by kinetic studies demonstrating competitive inhibition patterns, suggesting potential therapeutic applications in diseases involving protease dysregulation .

Q & A

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Determination : Measure octanol/water partitioning to assess lipophilicity. Compare with analogs lacking the tert-butyl group .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify binding to human serum albumin (HSA) .

Q. What are the best practices for designing SAR studies using this carbamate scaffold?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the indenone 5-position (e.g., halogens, methyl groups) and evaluate potency via dose-response assays .
  • Crystallographic SAR : Corrogate structural data (e.g., torsion angles from XRD) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
Reactant of Route 2
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tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

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